Cyclohexylallene
Overview
Description
Cyclohexylallene, also known as (1,2-Propadienyl)cyclohexane, is an organic compound with the chemical formula C9H14. It is a member of the allene family, characterized by having two double bonds adjacent to each other. This compound is notable for its unique structure, which imparts distinct chemical properties and reactivity.
Mechanism of Action
Target of Action
Cyclohexylallene, also known as (1,2-Propadienyl)cyclohexane , is a chemical compound that primarily targets the cytochrome P450 enzyme , specifically the tyrosine N-monooxygenase (CYP79) . This enzyme plays a crucial role in the biosynthesis of various natural compounds, including plant-derived benzylisoquinoline alkaloids (BIAs) .
Mode of Action
This compound interacts with its target, the CYP79 enzyme, through a process known as hydrosilylation . This is the addition of a hydrogen atom and a silyl group to a carbon-carbon double bond of an allene molecule . The reaction generally produces six possible isomeric organosilanes . The biggest challenge in developing this reaction is to control both regioselectivity and stereoselectivity .
Biochemical Pathways
The interaction of this compound with the CYP79 enzyme affects the biosynthesis pathway of benzylisoquinoline alkaloids (BIAs) . The hydrosilylation of allenes, facilitated by this compound, provides a straightforward and atom-economical approach to prepare synthetically versatile allylsilanes and vinylsilanes . This process can uncover previously undiscovered enzymatic processes and provide potential targets for protein engineering to alter substrate specificity .
Pharmacokinetics
Its physical properties such as boiling point (56-57 °c/15 mmhg), density (0839 g/mL at 25 °C), and refractive index (n20/D 1483) have been reported . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
The result of this compound’s action is the production of (Z)-allylsilanes . These are synthetically valuable building blocks because of their non-toxicity, high stability, and versatile applications in organic synthesis and material science . They have been employed as monomers for syntheses of silicon-containing polymers and undergo a variety of organic transformations .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of a cobalt catalyst and phosphine-based ligands is necessary for the hydrosilylation reaction . Additionally, the reaction proceeds under mild conditions, suggesting that extreme temperatures or pressures could potentially affect the compound’s action . .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexylallene can be synthesized through various methods. One common approach involves the hydrosilylation of allenes. This process entails the addition of a hydrogen atom and a silyl group to the carbon-carbon double bond of an allene molecule. The reaction typically employs a cobalt catalyst generated from a bench-stable cobalt precursor and phosphine-based ligands . The reaction conditions are mild, and the process is regioselective and stereoselective, favoring the formation of specific isomers.
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the principles of hydrosilylation and other catalytic processes are likely employed on a larger scale. The use of transition metal catalysts and controlled reaction environments ensures the efficient production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions: Cyclohexylallene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound oxides.
Reduction: Reduction reactions can convert this compound into cyclohexylalkanes.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Halogenation reactions may use reagents like bromine or chlorine under controlled conditions.
Major Products:
Oxidation: this compound oxides.
Reduction: Cyclohexylalkanes.
Substitution: Halogenated this compound derivatives.
Scientific Research Applications
Cyclohexylallene has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules. Its unique structure makes it valuable in studying reaction mechanisms and developing new synthetic methodologies.
Biology: While specific biological applications are limited, this compound derivatives may be explored for their potential biological activity.
Industry: this compound is used in the production of polymers and other materials, leveraging its reactivity and structural properties.
Comparison with Similar Compounds
Cyclohexylallene can be compared with other similar compounds, such as:
Cyclohexene: Both compounds contain a cyclohexyl group, but cyclohexene has a single double bond, making it less reactive than this compound.
Cyclohexadiene: This compound has two double bonds within the cyclohexyl ring, differing from the allene structure of this compound.
Allene: The parent compound of the allene family, it lacks the cyclohexyl group but shares the characteristic adjacent double bonds.
Uniqueness: this compound’s uniqueness lies in its combination of the cyclohexyl group with the allene structure, imparting distinct reactivity and making it a valuable compound for various chemical applications.
Properties
InChI |
InChI=1S/C9H14/c1-2-6-9-7-4-3-5-8-9/h6,9H,1,3-5,7-8H2 | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQHBBSICMXUMIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C=CC1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5664-17-5 | |
Record name | 1,2-Propadienylcyclohexane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005664175 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexylallene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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